molecular formula C14H17N3O2 B13761029 1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine CAS No. 60789-89-1

1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine

Cat. No.: B13761029
CAS No.: 60789-89-1
M. Wt: 259.30 g/mol
InChI Key: BYBUKOLWVLGTJF-UHFFFAOYSA-N
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Description

1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a beta-keto ester and hydroxylamine.

    Attachment of the Hydrazine Group: The hydrazine moiety can be introduced through a reaction between the isoxazole derivative and hydrazine hydrate under controlled conditions.

    Introduction of the Phenethyl Group: The final step involves the alkylation of the hydrazine derivative with alpha-methylphenethyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(alpha-Methylphenethyl)-2-(3-isoxazolylcarbonyl)hydrazine: Lacks the methyl group on the isoxazole ring.

    1-(alpha-Methylphenethyl)-2-(5-methyl-4-isoxazolylcarbonyl)hydrazine: Has a different substitution pattern on the isoxazole ring.

Uniqueness

1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

CAS No.

60789-89-1

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-methyl-N'-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C14H17N3O2/c1-10(8-12-6-4-3-5-7-12)15-16-14(18)13-9-11(2)19-17-13/h3-7,9-10,15H,8H2,1-2H3,(H,16,18)

InChI Key

BYBUKOLWVLGTJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NNC(C)CC2=CC=CC=C2

Origin of Product

United States

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